molecular formula C10H9ClO4 B3031260 2-(2-Acetyl-4-chlorophenoxy)acetic acid CAS No. 21758-94-1

2-(2-Acetyl-4-chlorophenoxy)acetic acid

Cat. No.: B3031260
CAS No.: 21758-94-1
M. Wt: 228.63 g/mol
InChI Key: JFCMQEKFMZAWJO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-(2-Acetyl-4-chlorophenoxy)acetic acid, a type of phenoxy herbicide, is the auxin growth hormone indoleacetic acid (IAA) in plants . These compounds mimic the action of IAA, leading to rapid, uncontrolled growth in broad-leaf plants .

Mode of Action

The compound interacts with its targets by mimicking the auxin growth hormone IAA . This interaction induces rapid, uncontrolled growth in broad-leaf plants, a phenomenon often referred to as "growing to death" . This selective toxicity allows the compound to kill broad-leaf weeds while leaving monocotyledonous crops such as wheat or maize relatively unaffected .

Biochemical Pathways

The compound affects the auxin-mediated growth pathways in plants . By mimicking IAA, it disrupts the normal growth and development processes, leading to uncontrolled, rapid growth and eventually the death of the plant .

Pharmacokinetics

It is known that the compound is highly soluble in water , suggesting it could be readily absorbed and distributed in organisms. Its volatility may also influence its distribution and elimination. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The primary result of the compound’s action is the death of broad-leaf plants due to uncontrolled, rapid growth . This makes it an effective herbicide for controlling broad-leaf weeds in crops like wheat and maize .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its high water solubility and volatility suggest that it could be easily transported in the environment, potentially affecting non-target organisms . It is moderately toxic to mammals, birds, honeybees, and most aquatic organisms, but has a relatively low toxicity to fish .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetyl-4-chlorophenoxy)acetic acid typically involves the condensation of phenol with chloroacetic acid, followed by acetylation. The process begins with the reaction of phenol and chloroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then acetylated using acetic anhydride or acetyl chloride under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetyl-4-chlorophenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Acetyl-4-chlorophenoxy)acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Acetyl-4-chlorophenoxy)acetic acid is unique due to its acetyl group, which imparts distinct chemical properties and reactivity compared to other phenoxyacetic acids. This uniqueness makes it valuable in specific research applications where its particular reactivity and interactions are desired.

Properties

IUPAC Name

2-(2-acetyl-4-chlorophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c1-6(12)8-4-7(11)2-3-9(8)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCMQEKFMZAWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00325240
Record name NSC409414
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21758-94-1
Record name NSC409414
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409414
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC409414
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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